molecular formula C11H24O4S2 B14733878 5,5-Bis(methylsulfonyl)nonane CAS No. 6331-28-8

5,5-Bis(methylsulfonyl)nonane

Katalognummer: B14733878
CAS-Nummer: 6331-28-8
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: HNRJARBRUMYZJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Bis(methylsulfonyl)nonane: is an organic compound with the molecular formula C11H24O4S2 It is characterized by the presence of two methylsulfonyl groups attached to the fifth carbon of a nonane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(methylsulfonyl)nonane typically involves the sulfonation of nonane derivatives. One common method is the reaction of nonane with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 5,5-Bis(methylsulfonyl)nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted nonane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5,5-Bis(methylsulfonyl)nonane is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the effects of sulfonyl groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, sulfonyl-containing compounds are known for their antimicrobial and anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Wirkmechanismus

The mechanism of action of 5,5-Bis(methylsulfonyl)nonane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The pathways involved may include the inhibition of specific enzymes or the alteration of cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

    5,5-Bis(methylsulfonyl)decane: Similar structure with an additional carbon in the chain.

    5,5-Bis(methylsulfonyl)octane: Similar structure with one less carbon in the chain.

    5,5-Bis(methylsulfonyl)heptane: Similar structure with two fewer carbons in the chain.

Uniqueness: 5,5-Bis(methylsulfonyl)nonane is unique due to its specific chain length and the positioning of the sulfonyl groups. This specific arrangement can influence its reactivity and the types of reactions it can undergo, making it distinct from its shorter or longer chain analogs.

Eigenschaften

CAS-Nummer

6331-28-8

Molekularformel

C11H24O4S2

Molekulargewicht

284.4 g/mol

IUPAC-Name

5,5-bis(methylsulfonyl)nonane

InChI

InChI=1S/C11H24O4S2/c1-5-7-9-11(10-8-6-2,16(3,12)13)17(4,14)15/h5-10H2,1-4H3

InChI-Schlüssel

HNRJARBRUMYZJR-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CCCC)(S(=O)(=O)C)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.